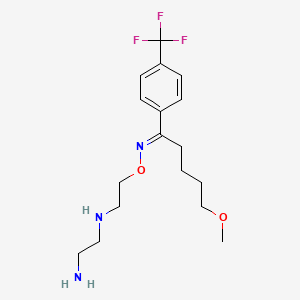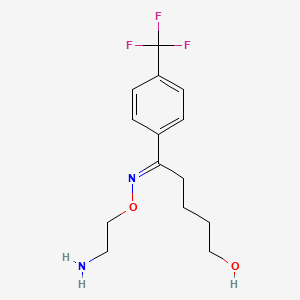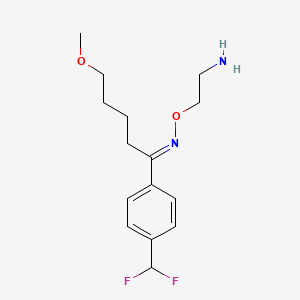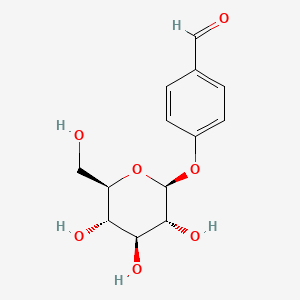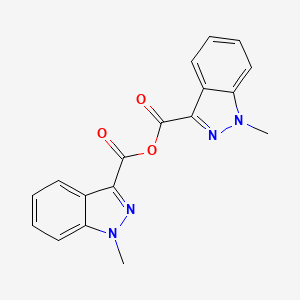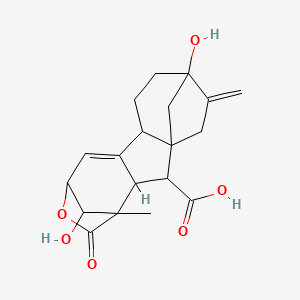
Gibberellic Acid 3-Isolactone
Vue d'ensemble
Description
Gibberellic Acid 3-Isolactone is a structural analog of Gibberellic Acid . It shows plant growth-promoting activity . It is a white to off-white solid .
Synthesis Analysis
Gibberellic Acid 3-Isolactone is produced by the fermentation technology using Fusarium moniliforme . Several mathematical models and optimization tools were designed for enhancing the fermentative yield .
Molecular Structure Analysis
The molecular formula of Gibberellic Acid 3-Isolactone is C19H22O6 . It is biologically derived from tetracyclic diterpenoid hydrocarbon .
Chemical Reactions Analysis
The biosynthetic route of Gibberellic Acid 3-Isolactone in Fusarium fujikuroi is well-defined . The multi-level regulation mechanisms involved in the whole network of its production have been gradually unveiled .
Physical And Chemical Properties Analysis
Gibberellic Acid 3-Isolactone is a white to off-white solid . Its melting point is greater than 141°C .
Applications De Recherche Scientifique
Interaction with Gibberellin Receptor GID1
Gibberellic acid derivatives, including 3-isolactone gibberellic acid (iso-GA3), interact with the gibberellin insensitive dwarf1 (GID1) receptor, as studied through induced fit docking and metadynamics experiments. This interaction is crucial in understanding the role of these compounds in plant physiology and potential agricultural applications (Caboni et al., 2023).
Role in Abiotic Stress Responses in Plants
Gibberellic acid (GA3), closely related to iso-GA3, can reverse inhibitory effects of salt, oxidative, and heat stresses in Arabidopsis seeds. This suggests a role for gibberellins in modulating plant responses to abiotic stress, potentially valuable for agricultural practices under environmental stress conditions (Alonso-Ramírez et al., 2009).
Implications in Hybrid Seed Production
In a study on safflower, GA3 application induced male sterility and significantly affected seed yield and oil synthesis. This finding is significant for the practical use of gibberellic acid in hybrid seed production (Baydar, 2000).
Degradation Under Stress Conditions
The degradation behavior of gibberellic acid under various stress factors, such as light, pH, and temperature, was investigated. Understanding the degradation products and formation patterns is vital for comprehending its role in regulating plant physiology and safety in agricultural crops (Jiang et al., 2021).
Influence on Fruit Development
Research has shown that gibberellic acid can significantly influence fruit set, fruit drop, and overall yield in sweet orange. This suggests a potential application in improving fruit production and quality (Ullah et al., 2014).
Impact on Flowering Induction in Orchids
Gibberellic acid, in combination with varying water regimes, was evaluated for its impact on flowering induction in orchid hybrids. This study contributes to the development of commercial techniques for inducing flowering in certain orchid varieties (Cardoso et al., 2010).
Enhancement of Sulfur Utilization in Mustard
GA3 spray on mustard plants showed improved sulfur utilization efficiency, indicating potential for enhanced nutrient utilization in crops. This can be particularly useful in agriculture for crops with high sulfur requirements (Khan et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-8-6-18-7-19(8,24)4-3-10(18)9-5-11-14(20)17(2,16(23)25-11)12(9)13(18)15(21)22/h5,10-14,20,24H,1,3-4,6-7H2,2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSYEBAZQRZQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(C45CC(=C)C(C4)(CCC5C3=CC(C1O)OC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isogibberellin A3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



